molecular formula C8H12ClN3O3S B1302254 4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride CAS No. 206761-77-5

4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride

Cat. No. B1302254
M. Wt: 265.72 g/mol
InChI Key: WIPOUWKZGVUWIE-UHFFFAOYSA-N
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Description

4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride is a derivative of semicarbazide that features a sulfonyl group attached to an aromatic ring. This compound is of interest due to its potential biological activity, particularly as an inhibitor of human carbonic anhydrase (hCA) isoforms. The presence of the sulfonyl group and its para-substitution on the aromatic ring are critical for the potency and selectivity of the compound against various hCA isoforms .

Synthesis Analysis

The synthesis of sulfonyl semicarbazides, including 4-(4-Methylphenylsulfonyl)semicarbazide, typically involves the reaction of a sulfonyl chloride with an amine to form a sulfonyl carbamate, followed by subsequent interaction with hydrazine to yield the semicarbazide . A series of novel sulfonyl semicarbazides were synthesized and evaluated for their inhibitory activity against hCA isoforms, demonstrating the importance of the para-substitution pattern for achieving high potency and selectivity .

Molecular Structure Analysis

The molecular structure of semicarbazides, including 4-(4-Methylphenylsulfonyl)semicarbazide, is characterized by the presence of a semicarbazide moiety, which is a functional group consisting of a carbonyl group attached to nitrogen atoms. The sulfonyl group attached to the aromatic ring influences the electronic properties of the molecule, which in turn affects its biological activity .

Chemical Reactions Analysis

Semicarbazides can undergo various chemical reactions, including cyclization to form heterocyclic compounds. For instance, 1,4-disubstituted semicarbazides can be subjected to acid-catalyzed intramolecular cyclization to afford substituted 1,3,4-oxadiazoles . While the provided data does not specifically mention the cyclization of 4-(4-Methylphenylsulfonyl)semicarbazide, similar reactions could potentially be applied to this compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of semicarbazides are influenced by their molecular structure. The introduction of sulfonyl groups and fluorinated alkyl chains can affect properties such as solubility, melting point, and biological activity. The Lipinski's Rule of Five, which is used to predict the drug-likeness of compounds, may require adjustments when dealing with fluorinated drug candidates, as suggested by the synthesis of polyfluorinated 1,4-substituted semicarbazides . The specific physical and chemical properties of 4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride would depend on its precise molecular structure and substituents.

Scientific Research Applications

Field

Environmental Science

Application

Semicarbazide has become an important pollutant in the environment .

Method

The detection methods for semicarbazide in the environment are summarized. Among the methods, HPLC-MS/MS is the mainstream of the detection methods .

Results

Semicarbazide is demonstrated to be accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity .

Antibacterial Activity

Field

Medicinal Chemistry

Application

Schiff bases of semicarbazide are often having promising biological activities like anti-inflammatory, antidepressant, antiglycation, antibacterial, etc .

Method

New Schiff base ligand (L) was synthesized by reacting semicarbazide with 2-acetylthiophene in ethanol solvent and its metal complexes have also been synthesized by using Zr4+, Pb2+ and U6+ ions .

Results

Schiff base complexes of Zirconium [Zr(L)4]Cl2] and lead [Pb(L)2]Cl2] were found to be more active against both bacterial strains having a zone of inhibition 11.14 ± 0.2 & 10.23 ± 0.5 mm and 12.02 ± 0.3 & 11.05 ± 0.3 mm on E. Coli. and on Bacillus species respectively .

Safety And Hazards

4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

1-amino-3-(4-methylphenyl)sulfonylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S.ClH/c1-6-2-4-7(5-3-6)15(13,14)11-8(12)10-9;/h2-5H,9H2,1H3,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPOUWKZGVUWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375033
Record name N-(4-Methylbenzene-1-sulfonyl)hydrazinecarboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride

CAS RN

206761-77-5
Record name N-(4-Methylbenzene-1-sulfonyl)hydrazinecarboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride
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